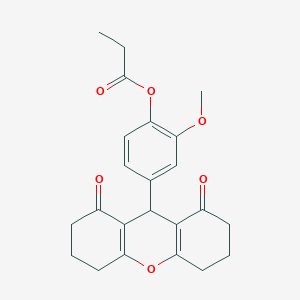![molecular formula C22H22N4O6S B14947868 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B14947868.png)
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then functionalized with a sulfonyl group. The piperidine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization. The final step involves the coupling of the piperidine derivative with the nitrophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Sulfonyl Derivatives: Compounds like sulfonylureas.
Piperidine Derivatives: Compounds such as piperidine alkaloids.
Uniqueness
1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H22N4O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-(8-methoxyquinolin-5-yl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N4O6S/c1-32-19-7-8-20(18-6-3-11-23-21(18)19)33(30,31)25-12-9-15(10-13-25)22(27)24-16-4-2-5-17(14-16)26(28)29/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,24,27) |
InChI Key |
JFUVCQWZWYIUMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


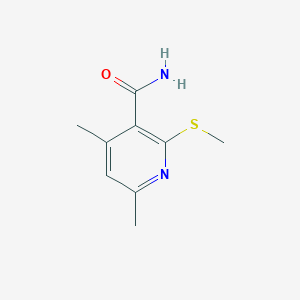
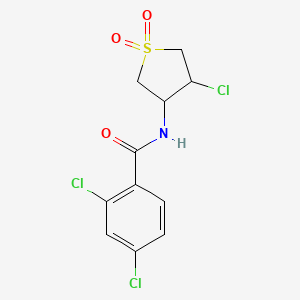
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-({1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3,4-dihydroisoquinolin-2(1H)-yl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14947796.png)
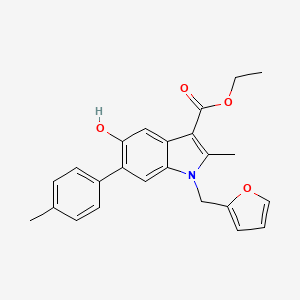
![5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide](/img/structure/B14947803.png)
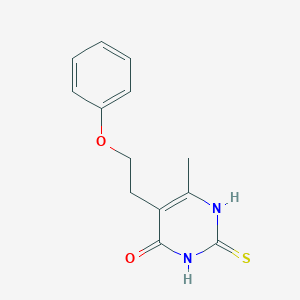
![2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B14947815.png)
![1-[3-(5-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947825.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![Butan-2-one, 1-[3-(3,3-dimethyl-2-oxo-butylidene)piperazin-2-ylidene]-3,3-dimethyl-](/img/structure/B14947855.png)
